molecular formula C16H20N4O4S B1404613 N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide CAS No. 1796948-68-9

N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B1404613
CAS No.: 1796948-68-9
M. Wt: 364.4 g/mol
InChI Key: SRIWASAKMHXQFM-UHFFFAOYSA-N
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Description

N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide is a complex organic compound featuring a tetrahydropyran ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The tetrahydropyran and pyrazole rings are then coupled using sulfonyl chloride intermediates under basic conditions to form the sulfonamide linkage.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Sulfonic acid derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-4-yl)ethanone: Shares the tetrahydropyran ring but lacks the pyrazole and sulfonamide groups.

    4-Aminotetrahydropyran: Contains the tetrahydropyran ring and an amine group but lacks the pyrazole and sulfonamide groups.

    1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine: Contains both the tetrahydropyran and pyrazole rings but lacks the sulfonamide group.

Uniqueness

N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-12(21)18-13-2-4-16(5-3-13)25(22,23)19-14-10-17-20(11-14)15-6-8-24-9-7-15/h2-5,10-11,15,19H,6-9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIWASAKMHXQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide

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